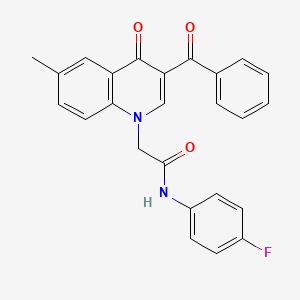
2-(2,4-Difluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Difluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone is a complex organic compound characterized by the presence of a difluorophenyl group and a thiazepane ring with a dioxido substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazepane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazepane ring.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable nucleophile.
Oxidation to Form the Dioxido Substitution: The final step involves the oxidation of the thiazepane ring to introduce the dioxido group, typically using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups on the thiazepane ring.
Reduction: Reduction reactions can potentially remove the dioxido group or alter the thiazepane ring.
Substitution: The difluorophenyl group can participate in substitution reactions, especially electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated precursors, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazepane derivatives with altered oxidation states.
Scientific Research Applications
2-(2,4-Difluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group and thiazepane ring can influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone: Unique due to its specific substitution pattern and ring structure.
2-(2,4-Difluorophenyl)-1-(1,1-dioxido-1,4-thiazepan-4-yl)ethanone: Lacks the phenyl group on the thiazepane ring.
2-(2,4-Difluorophenyl)-1-(1,1-dioxido-7-methyl-1,4-thiazepan-4-yl)ethanone: Contains a methyl group instead of a phenyl group.
Uniqueness
The presence of both the difluorophenyl group and the phenyl-substituted thiazepane ring in this compound makes it unique compared to other similar compounds. This specific structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO3S/c20-16-7-6-15(17(21)13-16)12-19(23)22-9-8-18(26(24,25)11-10-22)14-4-2-1-3-5-14/h1-7,13,18H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVNZHCDKKSYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(6-Cyclobutylpyrimidin-4-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2490000.png)


![(1R,5S)-8-((4-methylthiazol-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B2490003.png)
![1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2490006.png)
![7-oxa-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),5,8,10-tetraene-3-thione](/img/structure/B2490007.png)
![Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B2490009.png)

![2-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-3-carboxamide](/img/structure/B2490013.png)
![N-(4-isopropylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2490014.png)




